

Preclinical Profile of JHU-083 in MYC-Driven Medulloblastoma: A Technical Overview

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Compound of Interest

Compound Name: JHU-083

Cat. No.: B608189

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This technical guide provides an in-depth summary of the preclinical studies investigating the glutamine antagonist prodrug, **JHU-083**, in the context of MYC-driven medulloblastoma. **JHU-083** is an orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to penetrate the brain and target the metabolic dependency of these aggressive pediatric brain tumors on glutamine.^{[1][2][3]}

Core Findings

Preclinical evidence strongly supports the therapeutic potential of **JHU-083** in MYC-driven medulloblastoma.^{[1][2][3]} The research highlights that a subset of high-risk medulloblastomas with MYC amplification exhibit a heightened dependence on glutamine metabolism.^{[1][2][3]} **JHU-083** has been shown to effectively suppress tumor growth and prolong survival in animal models of MYC-driven medulloblastoma.^{[1][2]} The mechanism of action is linked to the inhibition of glutamine-dependent metabolic pathways, leading to decreased tumor cell proliferation and increased apoptosis.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of **JHU-083** in medulloblastoma models.

Table 1: In Vivo Efficacy of **JHU-083** in Orthotopic Medulloblastoma Models

Animal Model	Treatment Group	Median Survival	Statistical Significance (vs. Vehicle)	Reference
Immune-deficient mice with D425MED tumors	Vehicle	21 days	-	[4]
JHU-083 (20 mg/kg, twice weekly)	28 days	p = 0.006	[1] [4]	
Immune-competent mice with mouse cerebellar stem cell model tumors	Vehicle	16 days	-	[4]
JHU-083	25 days	Not specified	[4]	

Table 2: In Vitro Effects of **JHU-083** on Medulloblastoma Cell Lines

Cell Line	Treatment	Endpoint	Result	Statistical Significance	Reference
MYC-expressing medulloblastoma cell lines	JHU-083 (10µM)	Growth (MTS assay)	Significant reduction	Not specified	[1]
Five MYC-expressing medulloblastoma cell lines	JHU-083 (10µM, 24h)	Cleaved-PARP expression	Average 3.5-fold increase	Not specified	[1]
MYC-expressing medulloblastoma cell lines	JHU-083 (10µM or 20µM, 72h)	Cleaved caspase-3 positive cells	Significant increase	p < 0.05	[1]
mCB TP53 MYC (mouse medulloblastoma cell line)	JHU-083 (10µM)	Cleaved caspase-3 levels	Increase from 34% to 50%	p = 2.4x10 ⁻⁶	[1]
mCB TP53 MYC (mouse medulloblastoma cell line)	JHU-083 (20µM)	Cleaved caspase-3 levels	Increase to 59%	p = 1.5x10 ⁻⁷	[1]
Non-MYC expressing human neural stem cells	JHU-083 (10µM or 20µM)	Cleaved caspase-3 levels	No significant effect	p > 0.82	[1]

Table 3: Pharmacokinetics of **JHU-083** in Mice

Parameter	Value	Conditions	Reference
DON concentration in brain	8–12 nmol/g	1 hour after a single 20 mg/kg oral dose of JHU-083	[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Orthotopic Medulloblastoma Mouse Models

- Cell Implantation:
 - For the human xenograft model, D425MED cells were implanted into the cerebellum of athymic nude mice.[1]
 - For the syngeneic mouse model, a mouse MYC-driven medulloblastoma cell line, derived from transformed C57BL/6 mouse cerebellar stem and progenitor cells, was implanted into the brains of C57BL/6 mice.[1][2]
- **JHU-083** Administration:
 - **JHU-083** was administered orally at a dose of 20 mg/kg twice weekly.[1]
- Survival Analysis:
 - Mice were monitored for signs of tumor progression.
 - Survival was recorded, and the data was analyzed using the Log-rank test to compare survival curves between treatment and vehicle control groups.[1]

In Vitro Cell Growth Assay (MTS Assay)

- Cell Seeding: MYC-expressing medulloblastoma cell lines were seeded in 96-well plates.
- Treatment: Cells were treated with 10μM of **JHU-083**.

- Incubation: Cells were incubated for a specified period.
- MTS Reagent Addition: MTS reagent was added to each well.
- Absorbance Measurement: The absorbance was measured at 490 nm using a plate reader to determine cell viability.

Apoptosis Assays

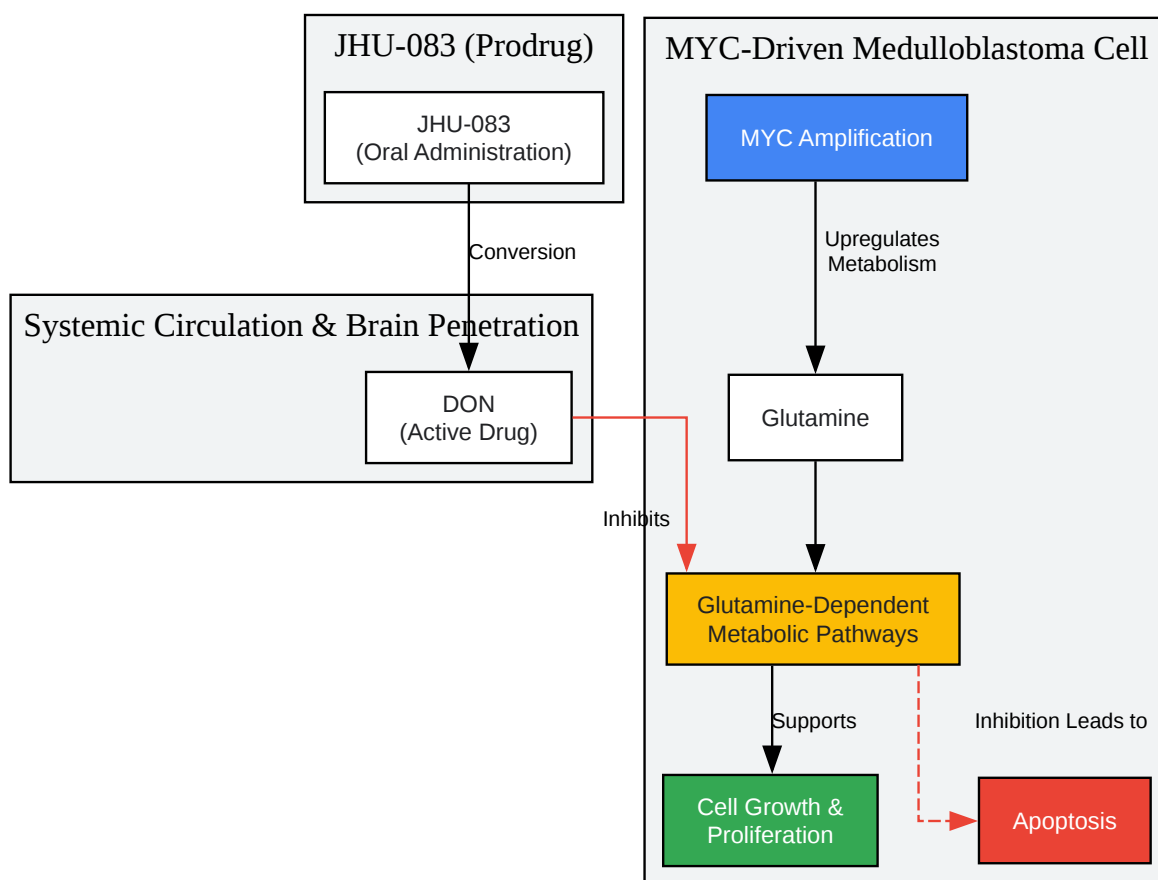
- Western Blot for Cleaved-PARP:
 - Cell Lysis: MYC-expressing medulloblastoma cells were treated with 10μM **JHU-083** for 24 hours and then lysed.
 - Protein Quantification: Protein concentration in the lysates was determined.
 - SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Immunoblotting: The membrane was probed with primary antibodies against cleaved-PARP and a loading control (e.g., ACTIN).
 - Detection: The signal was detected using a chemiluminescence-based system.
 - Quantification: Densitometry was used to quantify the fold-increase of cleaved-PARP expression relative to the vehicle control, normalized to the loading control.[\[1\]](#)
- Immunofluorescence for Cleaved Caspase-3:
 - Cell Culture and Treatment: Cells were grown on coverslips and treated with 10μM or 20μM **JHU-083** for 72 hours.
 - Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
 - Immunostaining: Cells were incubated with a primary antibody against cleaved caspase-3, followed by a fluorescently labeled secondary antibody.

- Microscopy: Coverslips were mounted and imaged using a fluorescence microscope.
- Quantification: The percentage of cleaved caspase-3 positive cells was determined from multiple biological replicates. Statistical significance was assessed using a Student's t-test.

[1]

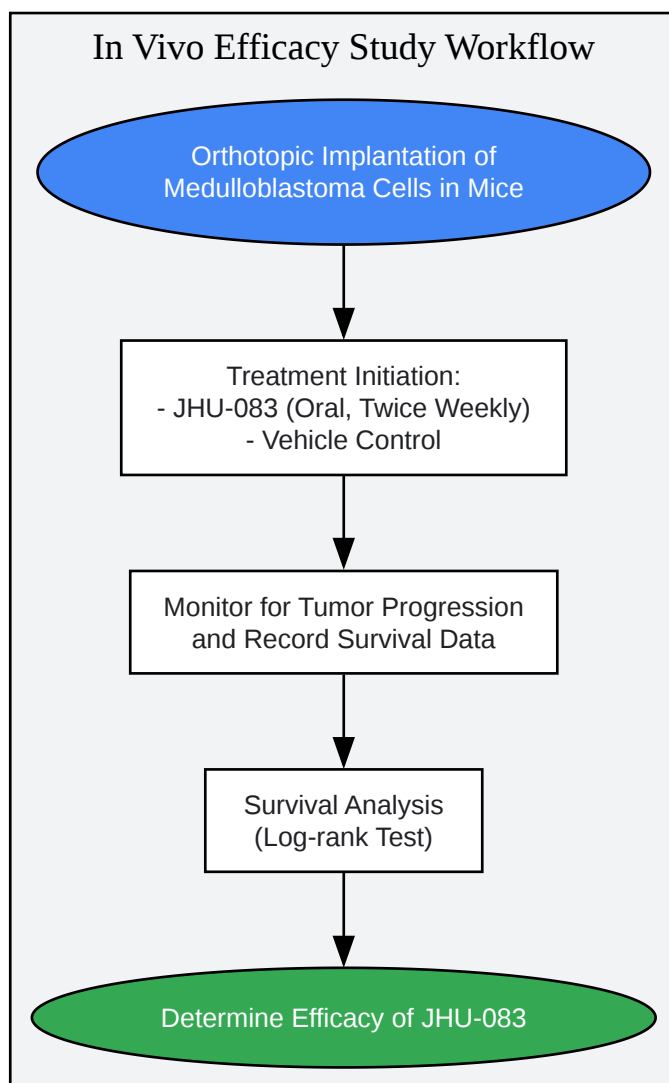
Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of **JHU-083** and the experimental workflows.



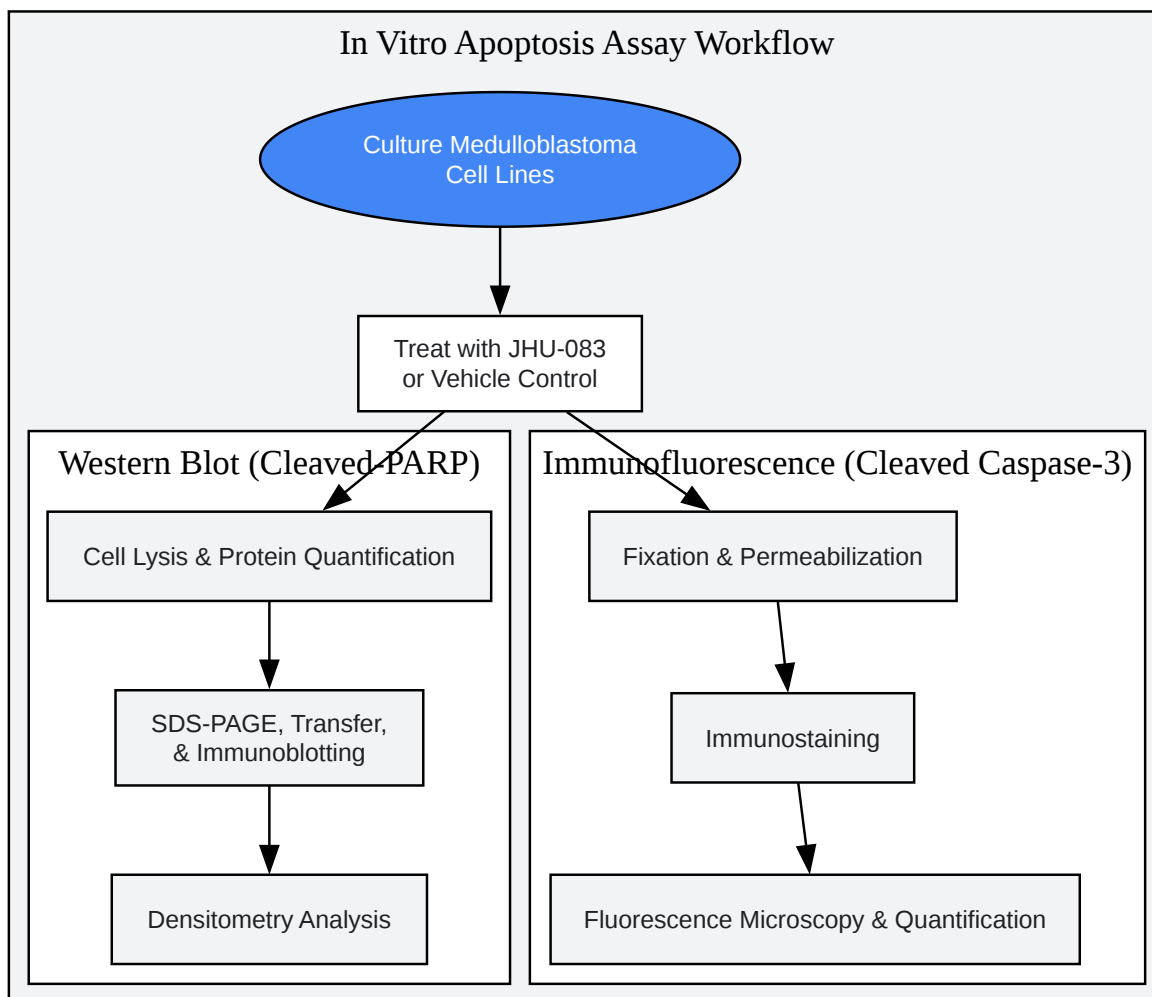
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Proposed mechanism of action of **JHU-083** in MYC-driven medulloblastoma.



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Workflow for in vivo preclinical studies of **JHU-083**.



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Workflow for in vitro apoptosis assays.

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